N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl group. The ethyl linker connects this moiety to a substituted benzenesulfonamide group (2-methoxy-5-methyl). The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, as inferred from analogous pathways in and .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-7-8-17(28-2)18(11-13)30(26,27)22-10-9-14-12-29-20-23-19(24-25(14)20)15-5-3-4-6-16(15)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLHOPOOJIUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents.
Mode of Action
It is likely that the compound interacts with its targets through specific interactions with different target receptors.
Comparison with Similar Compounds
Implications :
- The 2-fluorophenyl group in the target may enhance steric hindrance or π-stacking compared to 3-fluorophenyl.
- Thiophene sulfonamides () may exhibit altered solubility or metabolic stability compared to aromatic benzenesulfonamides.
Triazolopyrimidine Sulfonamides (Pesticide Analogs)
Flumetsulam ():
A triazolopyrimidine sulfonamide herbicide, flumetsulam shares sulfonamide functionality but diverges in core structure and substitution:
Functional Relevance :
- Flumetsulam’s herbicidal activity suggests sulfonamide-triazole hybrids may target acetolactate synthase (ALS). The target compound’s biological activity (if any) could involve analogous enzyme inhibition.
Spectral Signatures
Q & A
Q. What are the optimal synthetic routes for this compound, and how can low yields in intermediate steps be addressed?
The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole-triazole precursors and sulfonamide coupling. Key challenges include low yields during the formation of the thiazolo[3,2-b][1,2,4]triazole core. Methodological improvements:
- Use Pd-catalyzed cross-coupling for aromatic fluorination (e.g., 2-fluorophenyl substitution) to enhance regioselectivity .
- Optimize solvent systems (e.g., THF/H2O mixtures) and temperature control during heterocycle formation to minimize side products .
- Employ microwave-assisted synthesis for time-sensitive steps, reducing degradation .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy group at C2 of the benzenesulfonamide) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 485.12) .
- HPLC-PDA: Purity >95% confirmed using C18 columns with acetonitrile/water gradients .
Q. Table 1: Key Spectroscopic Data
| Technique | Observations | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.85 (d, J=8.4 Hz, Ar-H), δ 3.92 (s, OCH3), δ 2.45 (s, CH3) | |
| HRMS | m/z 485.1245 (calculated), 485.1239 (observed) |
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) affect bioactivity?
Comparative SAR studies reveal:
- Fluorophenyl group: Enhances metabolic stability due to reduced cytochrome P450 interactions. Bioactivity increases 3-fold in kinase inhibition assays compared to chlorophenyl analogs .
- Methoxy position: Moving the methoxy group from C2 to C3 reduces binding affinity by 50% in target engagement assays .
Methodological approach: - Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions .
- Validate using surface plasmon resonance (SPR) to quantify binding kinetics .
Q. How can contradictory data between in vitro bioactivity and computational docking studies be resolved?
Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- Molecular Dynamics Simulations: Assess ligand-protein interactions over 100 ns trajectories to identify stable binding poses .
- Crystallography: Co-crystallize the compound with its target (e.g., kinase domain) to resolve ambiguous docking results .
- Alanine Scanning Mutagenesis: Validate critical binding residues predicted computationally .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties, and how is metabolic stability optimized?
- Rodent Models: Monitor plasma half-life (t1/2) and bioavailability via IV/PO dosing. For this compound, t1/2 = 4.2 hours in mice .
- Liver Microsome Assays: Identify metabolic hotspots (e.g., sulfonamide hydrolysis) using LC-MS/MS. Introduce methyl groups at C5 to block oxidative metabolism .
- Co-solvent Systems: Improve solubility for in vivo dosing using 10% DMSO/40% PEG-400 .
Q. Table 2: Pharmacokinetic Parameters in Murine Models
| Parameter | Value | Method | Reference |
|---|---|---|---|
| t1/2 | 4.2 h | LC-MS/MS (plasma) | |
| Cmax | 1.8 µM | HPLC-UV after 10 mg/kg PO dose | |
| Bioavailability | 32% | AUC0-24h comparison (IV vs. PO) |
Q. How can target engagement be confirmed in cellular assays despite off-target effects?
- Chemical Proteomics: Use photoaffinity probes to pull down binding proteins from cell lysates .
- RNAi Knockdown: Silence the hypothesized target (e.g., kinase X) and assess loss of compound activity .
- Thermal Shift Assays (TSA): Monitor protein melting shifts (+/- compound) to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
